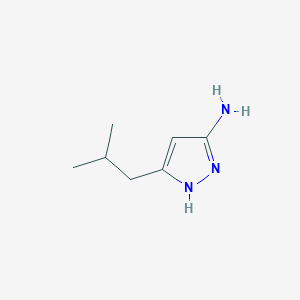
Benzyl tetrahydro-2H-pyran-4-carboxylate
Übersicht
Beschreibung
Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.26 g/mol . The compound is also known by other names such as benzyl oxane-4-carboxylate .
Molecular Structure Analysis
The InChI string of Benzyl tetrahydro-2H-pyran-4-carboxylate isInChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 . Its Canonical SMILES string is C1COCCC1C(=O)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
Benzyl tetrahydro-2H-pyran-4-carboxylate has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 220.109944368 g/mol . The topological polar surface area is 35.5 Ų . The compound has a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products
The 2H-pyran ring, a core structure in Benzyl tetrahydro-2H-pyran-4-carboxylate, is a prevalent motif in many natural products. Its presence is crucial in the synthesis of complex molecules found in nature. Researchers utilize this compound as a key intermediate to construct various natural product analogs, which can lead to the discovery of new drugs and therapeutic agents .
Development of Antiviral Agents
Compounds containing the 2H-pyran ring system have been explored for their potential antiviral properties. Benzyl tetrahydro-2H-pyran-4-carboxylate, with its stable pyran ring, could serve as a scaffold for developing novel antiviral medications that target specific stages of viral replication .
Anticancer Research
The unique structure of Benzyl tetrahydro-2H-pyran-4-carboxylate may interfere with DNA and RNA processes, which is why it’s being investigated for its anticancer properties. It could be used to create compounds that inhibit cancer cell proliferation and could lead to new treatments for various types of cancer .
Eigenschaften
IUPAC Name |
benzyl oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tetrahydro-2H-pyran-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}acetic acid](/img/structure/B1290363.png)



![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)


![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)



